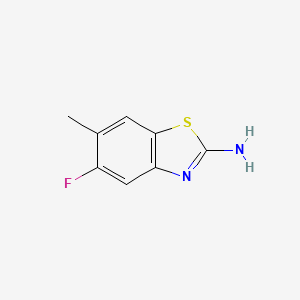

5-Fluoro-6-methyl-1,3-benzothiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-6-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2S/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQFVEGDEQPCHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1F)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Kinetic Profiles in Benzothiazole Formation

Mechanistic Pathways of Cyclization Reactions

The formation of the benzothiazole (B30560) ring system primarily occurs through cyclization reactions, which can proceed via several distinct mechanistic pathways.

A predominant pathway for the formation of 2-substituted benzothiazoles involves the condensation of an ortho-amino thiophenol with various electrophiles like aldehydes, carboxylic acids, or acyl chlorides. researchgate.net The generally accepted mechanism begins with the nucleophilic attack of the amino group of the 2-aminothiophenol (B119425) on the electrophilic carbon of the reaction partner. ekb.eg For instance, in the reaction with an aldehyde, this initial nucleophilic addition forms a Schiff base intermediate. nih.gov This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon. The subsequent dehydration of the cyclic intermediate leads to the formation of the stable aromatic benzothiazole ring. ekb.eg This pathway is a common strategy for synthesizing a wide array of benzothiazole derivatives. acs.org

A plausible mechanism for the formation of benzothiazole derivatives from 2-aminothiophenol and benzaldehyde (B42025) involves the initial nucleophilic attack of the 2-aminothiophenol on the carbonyl group of the benzaldehyde. ekb.eg This leads to an intermediate which then undergoes a cyclization reaction. ekb.eg Finally, air oxidation of this second intermediate yields the benzothiazole derivative. ekb.eg

Alternative synthetic routes to benzothiazoles employ oxidative cyclization. These methods often involve the use of an oxidizing agent to facilitate the ring-closure step. For example, the Jacobsen cyclization involves the potassium ferricyanide (B76249) radical cyclization of thiobenzanilides. researchgate.net This method is particularly effective for synthesizing specific substituted benzothiazoles. researchgate.net

Other approaches utilize iodine-mediated intramolecular oxidative cyclization. organic-chemistry.org In these reactions, iodine can act as both an electrophilic reagent and an oxidant, enabling the transformation of appropriate substrates into benzothiazole derivatives without the need for metal catalysts. organic-chemistry.org The proposed mechanism often involves the formation of radical intermediates. For instance, the cyclization of thioformanilides can be induced by chloranil (B122849) under irradiation, where the key step is a hydrogen atom abstraction from the thiobenzamide (B147508) by triplet chloranil. mdpi.com Similarly, the cyclization of thiobenzamides can proceed via aryl radical cations as reactive intermediates under mild conditions. mdpi.com The reaction can proceed via a thiyl radical to yield the final product. mdpi.com

Kinetic studies on the ozonation of benzothiazole have shown that the process involves both direct and indirect reactions, with the free radical mechanism accounting for a significant portion of the removal rate across a range of pH values. nih.gov

The formation of benzothiazoles can be significantly influenced by the presence of acids or bases, which can catalyze key steps in the reaction mechanism. Brønsted acids can catalyze the cyclization of 2-amino thiophenols with β-diketones under metal-free and oxidant-free conditions. organic-chemistry.org The acid is believed to facilitate the initial condensation reaction to form a ketamine intermediate, which then undergoes intramolecular nucleophilic addition and C-C bond cleavage to yield the benzothiazole product. nih.gov For example, alkyl carbonic acid, formed in situ from CO2 and methanol (B129727), can provide the necessary hydrogen ions to catalyze the reaction between 2-aminothiophenol and benzaldehyde. researchgate.net Similarly, ammonium (B1175870) chloride can activate benzaldehyde through hydrogen bonding, promoting the nucleophilic attack by the amino group of 2-aminothiophenol. nih.govmdpi.com

Base-catalyzed mechanisms are also employed. For instance, the synthesis of benzo organic-chemistry.orgnih.govimidazo[2,1-b]thiazoles can proceed via a nucleophilic attack/addition cyclization reaction under basic conditions using cesium carbonate. nih.gov

Kinetic Investigations of Reaction Rates and Selectivity Control

Kinetic studies provide valuable insights into the factors that govern the speed and selectivity of benzothiazole formation. Research on the oxidation of 2-phenyl-benzothiazole and its derivatives by chloramine-T in an acidic medium revealed that the reactions follow first-order kinetics with respect to both the oxidant and the substrate, and an inverse fractional order with respect to the hydrogen ion concentration. researchgate.net The relative reactivity of different substituted benzothiazoles in this oxidation reaction was found to be influenced by the inductive effects of the substituents. researchgate.net

Enzyme kinetic studies are also crucial for understanding the interaction of benzothiazole derivatives with biological targets. For example, Lineweaver-Burk plots have been used to determine the type of inhibition and the inhibition constant (Ki) of benzothiazole-hydrazone derivatives as inhibitors of human monoamine oxidase B (hMAO-B). mdpi.com

The selectivity of benzothiazole synthesis can be controlled by carefully choosing reaction conditions. For instance, in the reaction of CaC2 with disulfides, the selective synthesis of either vinyl sulfides or 2-methylbenzothiazoles can be achieved by simply adjusting the amount of K2S. organic-chemistry.org

Solvent Effects on Reaction Dynamics: A Focus on the Catalytic Role of Water and Hydrogen Bonding Networks

The choice of solvent can have a profound impact on the reaction dynamics of benzothiazole formation. Protic solvents, and particularly water, have been shown to play a unique catalytic role. researchgate.netnih.gov Computational and experimental studies have demonstrated that water, through its extensive network of hydrogen bonds and efficient Grotthuss mechanism, can significantly reduce the reaction barriers compared to aprotic environments. researchgate.netnih.gov This catalytic effect enables the formation of 2-substituted benzothiazoles from N-acyl 1,2-aminothiophenols at room temperature without the need for strong acids or metal catalysts. researchgate.netnih.gov The hydrogen bonding network of water facilitates proton transfer steps that are crucial for the cyclization and dehydration processes. researchgate.net

The use of a methanol-water mixed solvent has been shown to be effective for the synthesis of benzothiazoles at room temperature, highlighting the beneficial role of protic solvents. nih.govmdpi.com The dielectric constant of the medium can also influence the reaction rate, as demonstrated in the oxidation of benzothiazole derivatives where a negative effect of the solvent composition was observed. researchgate.net

Role of Substituents (e.g., Fluorine, Methyl) on Reaction Pathways and Energetics

Substituents on the benzothiazole ring, such as fluorine and methyl groups, can significantly influence the reaction pathways and energetics of both the synthesis and subsequent reactions of the molecule. The electronic properties of substituents play a crucial role. nih.gov

The presence of a fluorine atom, a highly electronegative element, can alter the electron density of the benzothiazole ring system, thereby affecting its reactivity. nih.gov For instance, in the synthesis of 2-amino-5-fluorobenzothiazole, the starting material is a fluoro-substituted aniline (B41778). derpharmachemica.com The position of the fluoro group on the benzene (B151609) ring can be critical in governing biological activity, with fluorine often enhancing potency compared to other halogens like chlorine. nih.gov The small size of the fluorine atom allows it to have unique interactions with biological targets. nih.gov

Methyl groups, being electron-donating, can also influence reactivity. The inductive effect of methyl substitution can impact the rate of reactions, as seen in studies on SN2/E2 competition where an increasing degree of methyl substitution on the α-carbon makes the E2 pathway more competitive. researchgate.net In the context of benzothiazole derivatives, a methyl group on the benzene ring can affect the molecule's interaction with enzymes and receptors. nih.gov

The combination of both fluorine and methyl groups, as in 5-Fluoro-6-methyl-1,3-benzothiazol-2-amine, presents a unique electronic and steric profile that can modulate its synthetic accessibility and biological properties. The interplay of the electron-withdrawing nature of fluorine and the electron-donating nature of the methyl group can fine-tune the reactivity of the molecule.

Derivatization and Rational Molecular Design Based on 5 Fluoro 6 Methyl 1,3 Benzothiazol 2 Amine Core Structure

Strategic Functionalization at the 2-Amino Moiety

The 2-amino group of the benzothiazole (B30560) ring is a key handle for synthetic elaboration due to its nucleophilic character. nih.gov It readily participates in a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. nih.govrsc.org

The formation of amide and urea (B33335) linkages are fundamental strategies for derivatizing the 2-amino group of benzothiazoles.

Amidation: Carboxamide derivatives are commonly synthesized through the nucleophilic acyl substitution reaction between a 2-aminobenzothiazole (B30445) and carboxylic acids or their activated derivatives, such as acyl chlorides. nih.gov A general method involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI∙HCl) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate amide bond formation under mild conditions. nih.gov Another approach utilizes acetic acid as both the acetylating agent and solvent, sometimes with triethyl orthoformate and sodium azide, to produce N-acylated products. umpr.ac.id

Ureation: Urea derivatives can be prepared by reacting 2-aminobenzothiazoles with isocyanates or by using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govresearchgate.net These reactions typically proceed smoothly to yield the corresponding N-substituted urea compounds. The synthesis of urea derivatives of 2-aryl-benzothiazol-5-amines has been identified as a promising route for developing new therapeutic agents. nih.gov

Table 1: General Synthetic Strategies for Amide and Urea Derivatives

| Derivative | Reagents | General Conditions |

| Carboxamide | Carboxylic Acid, EDCI, HOBt | Stirring in a dry solvent (e.g., CH₂Cl₂) at 0°C to room temperature. nih.gov |

| Carboxamide | Acyl Chloride, NaHCO₃ | Reaction in a solvent like CH₂Cl₂ at 0-5°C. nih.gov |

| Acetamide | Acetic Acid, Triethyl Orthoformate, Sodium Azide | Refluxing in acetic acid. umpr.ac.id |

| Urea | Isocyanates, (Thio)phosgenes, (Thio)carbamoyl chlorides | Reaction with 2-aminobenzothiazole in a suitable solvent. researchgate.net |

The condensation of the 2-amino group with aldehydes or ketones is a straightforward and efficient method for synthesizing Schiff bases (imines). semanticscholar.orgijpbs.com This reaction is typically carried out by refluxing the 2-aminobenzothiazole derivative with an appropriate aromatic aldehyde in a solvent such as methanol (B129727) or ethanol (B145695), often with a catalytic amount of glacial acetic acid. ijpbs.comjocpr.com The formation of the characteristic azomethine (-CH=N-) group is a key transformation that introduces new structural and electronic features to the molecule. ijpbs.commedwinpublishers.com The resulting Schiff bases are important intermediates and have been studied for their coordination chemistry and biological applications. medwinpublishers.comuokerbala.edu.iq

N-Alkylation: The introduction of alkyl groups at the 2-amino position offers another avenue for molecular diversification. Regioselective N-alkylation of 2-aminobenzothiazoles can be achieved using alcohols as alkylating agents in the presence of a catalyst system, such as CuCl/NaOH or [Cp*IrCl₂]₂/NaOH. globethesis.comrsc.org This method is attractive due to its high atom efficiency, with water being the only byproduct. globethesis.com Liquid-phase N-alkylation using alkyl halides, for instance 1,4-bis(bromomethyl)benzene, has also been described, utilizing a catalyst on a solid support at room temperature. aip.org

N-Acylation: Acylation is a common strategy to produce amide derivatives. As discussed previously, this can be accomplished using various acylating agents, including carboxylic acids, acyl chlorides, and acid anhydrides. nih.govnih.govumpr.ac.id These reactions provide a reliable means to attach a wide array of substituents to the 2-amino nitrogen, significantly altering the molecule's properties. nih.gov

The 2-amino group can be converted into a 2-hydrazino moiety, creating a highly useful synthetic intermediate. The synthesis of 2-hydrazinobenzothiazole (B1674376) is typically achieved by reacting the corresponding 2-aminobenzothiazole with hydrazine (B178648) hydrate (B1144303) in a high-boiling solvent like ethylene (B1197577) glycol, often with the addition of an acid such as concentrated HCl. sphinxsai.comnih.gov

Once formed, the 2-hydrazino derivative serves as a versatile building block. For example, it can be reacted with dicarboxylic acid anhydrides to form N'-substituted monohydrazides, which can subsequently be cyclized. chemicalpapers.com Condensation with acetophenones yields hydrazone derivatives. sphinxsai.comnih.gov The hydrazine group is also a key precursor for the synthesis of fused heterocyclic systems like 1,2,4-triazoles. tandfonline.com

Table 2: Synthesis and Reactions of 2-Hydrazino Intermediates

| Reaction | Reactants | Product Type |

| Hydrazine Formation | 2-Aminobenzothiazole, Hydrazine Hydrate, Ethylene Glycol | 2-Hydrazinobenzothiazole sphinxsai.comnih.gov |

| Condensation | 2-Hydrazinobenzothiazole, Substituted Acetophenones | Hydrazone Derivatives sphinxsai.comnih.gov |

| Acylation | 2-Hydrazinobenzothiazole, Dicarboxylic Anhydrides | Monohydrazides of Dicarboxylic Acids chemicalpapers.com |

| Heterocycle Formation | Potassium dithiocarbazinate (from hydrazino derivative), Hydrazine Hydrate | 4-amino-4H-1,2,4-triazole-3-thiol tandfonline.com |

Exploration of Substituent Effects on the Benzene (B151609) Ring

The electronic nature of the 5-fluoro-6-methyl-1,3-benzothiazol-2-amine core is significantly influenced by the substituents on the benzene ring. The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group creates a unique electronic environment that governs the molecule's reactivity and properties.

Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring. nih.gov This effect generally deactivates the ring towards electrophilic substitution. However, fluorine can also act as an electron-donating group through its resonance effect (+R). rsc.org The incorporation of fluorine can also lower the pKa of nearby basic groups and enhance properties like lipophilicity and metabolic stability, which are crucial in medicinal chemistry. nih.gov In dye-sensitized solar cells, introducing fluorine atoms into a benzothiadiazole acceptor was used to modulate the electron-withdrawing ability and influence the final power conversion efficiency. rsc.org

Methyl Group: The methyl group at the 6-position is generally considered an electron-donating group. It exerts a weak positive inductive effect (+I) and, more significantly, donates electron density through hyperconjugation. This electron-donating nature tends to activate the benzene ring, making it more susceptible to electrophilic attack compared to an unsubstituted ring.

Table 3: Electronic Effects of Substituents on the Benzene Ring

| Substituent | Position | Inductive Effect | Resonance/Hyperconjugation Effect | Overall Effect on Ring |

| Fluorine | 5 | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+R) | Deactivating |

| Methyl | 6 | Weak Electron-Donating (+I) | Electron-Donating (Hyperconjugation) | Activating |

Regioselective Introduction of Additional Functional Groups

The molecular framework of this compound offers several sites for the regioselective introduction of new functional groups, primarily at the exocyclic 2-amino position and the aromatic benzene ring.

Derivatization at the 2-amino group is a common strategy. One straightforward method is the formation of Schiff bases (or azomethines) through the condensation reaction of the 2-amino group with various substituted aldehydes. This reaction typically proceeds by refluxing the benzothiazole amine and the aldehyde in a solvent like methanol, often with a catalytic amount of acid. ijpbs.com This approach allows for the introduction of a wide array of aryl or alkyl substituents, modifying the electronic and steric properties of the parent molecule.

Another key method involves the synthesis of N-substituted aminobenzothiazoles through the intramolecular cyclization of precursor thioureas. researchgate.net In this synthetic route, a substituted aniline (B41778), such as one derived from a 4-amino-3-fluorotoluene core, is reacted with an appropriate isothiocyanate to form a thiourea (B124793) intermediate. This intermediate is then cyclized, often using an oxidizing agent like bromine in chloroform (B151607), to yield the corresponding 2-(N-substituted)aminobenzothiazole. researchgate.net

Functionalization of the benzothiazole core itself, particularly at the C4 and C7 positions, can be achieved through methods like directed C-H functionalization, although this is more established for the parent benzothiazole system. nih.gov For the specific 5-fluoro-6-methyl scaffold, a prevalent strategy for introducing substituents at adjacent positions involves starting with a pre-functionalized aniline derivative. For instance, the introduction of a piperazine (B1678402) moiety, a common pharmacophore, can be achieved by nucleophilic aromatic substitution on a precursor like 4-fluoro-5-nitroaniline, followed by reduction of the nitro group and subsequent cyclization to form the benzothiazole ring. nih.gov This multi-step process ensures the regioselective placement of the desired functional group.

| Reaction Site | Methodology | Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| 2-Amino Group | Schiff Base Formation | Substituted Aldehydes, Methanol, Reflux | 2-(N-alkylidene/benzylidene)aminobenzothiazole |

| 2-Amino Group | N-Substitution via Thiourea Cyclization | 1. Isothiocyanate; 2. Br2, CHCl3 | 2-(N-substituted)aminobenzothiazole |

| Benzene Ring (C6) | Nucleophilic Aromatic Substitution (on precursor) | Piperazine, Refluxing Toluene (on fluoronitro precursor) | 6-Piperazinyl-substituted benzothiazole |

Hybridization with Other Heterocyclic Scaffolds and Ring-Fused Systems

The this compound core is an effective building block for constructing more complex molecular hybrids and fused systems by integrating it with other heterocyclic rings.

Synthesis of Benzothiazole-Thiazole Conjugates

The conjugation of benzothiazole and thiazole (B1198619) rings creates hybrid molecules with extended π-systems. A common synthetic pathway to achieve this involves the Hantzsch thiazole synthesis. This method can be adapted by first converting the 2-aminobenzothiazole into a thiourea derivative, which then reacts with an α-haloketone. This reaction proceeds via condensation and subsequent cyclization to form the thiazole ring, effectively linking the two heterocyclic systems.

Integration with Pyrazole (B372694) and Triazole Moieties

The incorporation of pyrazole and triazole rings is a widely used strategy in medicinal chemistry.

Pyrazole Hybrids: One route to synthesize benzothiazole-pyrazole hybrids involves converting the 2-amino group of the benzothiazole into a hydrazino group (2-hydrazinobenzothiazole). This intermediate can then undergo condensation with β-dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) to construct the pyrazole ring. researchgate.net For example, reaction with acetylacetone yields a dimethyl-substituted pyrazole moiety attached to the benzothiazole core. researchgate.net Another approach involves preparing a Schiff base from 2-aminobenzothiazole and a pyrazole-carbaldehyde, linking the two heterocycles via an azomethine bridge. derpharmachemica.com

Triazole Hybrids: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for creating 1,2,3-triazole-benzothiazole hybrids. nih.gov This process typically involves converting a benzothiazole derivative into an azide, which is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form the 1,4-disubstituted 1,2,3-triazole ring. nih.govresearchgate.net An alternative pathway to fused researchgate.netelsevierpure.comijper.orgtriazolo[3,4-b] elsevierpure.commdpi.combenzothiazole systems involves the cyclization of a 2-hydrazinobenzothiazole intermediate with reagents such as formic acid or benzoyl chloride. researchgate.net

Formation of Complex Fused Heterocyclic Architectures

Beyond simple hybridization, the benzothiazole scaffold can be used to build intricate, multi-ring fused systems. The intramolecular cyclization of appropriately substituted benzothiazole derivatives is a powerful tool for this purpose. For instance, the reaction of 2-hydrazino-1,3-benzothiazole with carbon disulfide in an alkaline medium leads to the formation of researchgate.netelsevierpure.comijper.orgtriazolo[3,4-b] elsevierpure.commdpi.combenzothiazole-3-thiol, a tricyclic fused system. researchgate.net Further reactions on these fused scaffolds can lead to even more complex architectures. Similarly, the cyclization of Schiff bases derived from 2-aminobenzothiazole with reagents like chloroacetyl chloride can yield azetidinone (β-lactam) rings fused or appended to the core structure, creating complex systems like pyrazolo-benzothiazole-azetidinones. derpharmachemica.com

Computational and Experimental Approaches to Structure-Reactivity and Structure-Property Relationships

The relationship between the molecular structure of this compound derivatives and their chemical properties is elucidated through a combination of experimental techniques and computational modeling.

Experimental Approaches: Single-crystal X-ray analysis is a definitive method for determining the solid-state structure of these molecules. Such studies have unequivocally shown that derivatives of 2-aminobenzothiazole exist in the amino tautomeric form rather than the imino form in the solid state. elsevierpure.com Spectroscopic methods, including 1H and 13C Nuclear Magnetic Resonance (NMR), are used to confirm the structure and study the properties of these compounds in solution. elsevierpure.com

Computational Approaches: Density Functional Theory (DFT) has become an invaluable tool for investigating the electronic structure and reactivity of benzothiazole derivatives. mdpi.comscirp.org These computational studies provide deep insights into several key areas:

Molecular Geometry and Energetics: DFT calculations are used to determine the optimized molecular geometry and to compare the relative stabilities of different tautomers (amino vs. imino), consistently showing the amino form to be more stable. elsevierpure.com

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of these orbitals and the HOMO-LUMO gap (ΔE) are key indicators of chemical reactivity and the molecule's kinetic stability. mdpi.com A smaller energy gap generally implies higher reactivity.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These include chemical hardness (η), chemical softness (σ), electronegativity (χ), and the global electrophilicity index (ω). mdpi.comnih.gov These parameters quantify the molecule's resistance to charge transfer and its propensity to accept electrons.

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution across the molecule. scirp.org These maps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For 2-aminobenzothiazoles, negative potential is typically localized on the nitrogen atoms of the thiazole ring, while positive potential is found around the amino group's hydrogens. scirp.orgnih.gov

Spectroscopic Properties: Computational methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts, which can then be compared with experimental data to validate the computed structures. mdpi.com

| Parameter | Method | Information Provided |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | DFT | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) & Softness (σ) | DFT (from FMO energies) | Measures resistance to deformation of the electron cloud. |

| Electrophilicity Index (ω) | DFT (from FMO energies) | Quantifies the ability of a molecule to accept electrons. |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies reactive sites for electrophilic and nucleophilic attack. |

| NMR Chemical Shifts | DFT (GIAO Method) | Predicts spectroscopic signatures for structural confirmation. |

Computational and Theoretical Investigations of 5 Fluoro 6 Methyl 1,3 Benzothiazol 2 Amine and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of benzothiazole (B30560) derivatives. elsevierpure.com These methods provide detailed information about the molecule's electronic structure, which is fundamental to its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov

For benzothiazole analogues, DFT calculations at levels like B3LYP/6–311++G(d,p) have been used to determine these properties. nih.govacs.org For instance, in a study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the calculated HOMO-LUMO energy gap was found to be 5.52174 eV. nih.gov The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. In many benzothiazole derivatives, both HOMO and LUMO are distributed over the entire molecule, with the LUMO often exhibiting more antibonding characteristics. nih.gov

Interactive Table: Frontier Molecular Orbital Energies and Energy Gaps for Benzothiazole Analogues

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole nih.gov | B3LYP/6-311++G(d,p) | - | - | 5.52174 |

| 5-Difluoromethyl-1,3,4-thiadiazole-2-amine nih.gov | DFT | - | - | 5.5397 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential. acs.org

In studies of benzothiazole analogues, MEP maps reveal that the nitrogen atoms of the thiazole (B1198619) ring and the amino group are often characterized by negative potential, indicating their role as nucleophilic centers. Conversely, the hydrogen atoms of the amino group typically exhibit a positive potential, marking them as electrophilic sites. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. acs.org

The distribution of electronic charge within a molecule is fundamental to its reactivity. Mulliken atomic charge analysis is a common method used to quantify the charge on each atom. materialsciencejournal.org These calculations help in identifying atoms that are either electron-rich or electron-deficient.

For benzothiazole derivatives, the nitrogen and sulfur atoms in the heterocyclic ring, along with the exocyclic amino nitrogen, are generally found to have negative Mulliken charges, confirming their nucleophilic character. The fluorine atom, being highly electronegative, also carries a significant negative charge. This charge distribution influences the molecule's dipole moment and its interaction with other polar molecules.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its function. Conformational analysis and molecular dynamics simulations provide insights into these aspects.

Most benzothiazole derivatives, including 2-aminobenzothiazoles, have a relatively planar structure. mdpi.com However, substituents on the ring or the amino group can introduce conformational flexibility. Computational methods can be used to identify the most stable conformers (isomers that can be interconverted by rotation about single bonds) by calculating the potential energy surface as a function of specific dihedral angles.

The surrounding environment, particularly the solvent, can have a significant impact on the conformation and dynamics of a molecule. Molecular dynamics (MD) simulations are a powerful technique to study these effects by simulating the movement of the molecule and solvent molecules over time. researchgate.netnih.gov

MD simulations can reveal how solvent molecules arrange themselves around the solute and how this influences the solute's conformation. researchgate.net For polar molecules like 5-Fluoro-6-methyl-1,3-benzothiazol-2-amine, polar solvents are expected to stabilize the molecule through dipole-dipole interactions and hydrogen bonding. The simulation of solvent effects can predict changes in the preferred conformation and the dynamics of conformational changes. For example, the presence of a solvent can alter the energy landscape, potentially stabilizing conformations that are less favored in the gas phase. nih.gov

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For this compound and its structural analogues, theoretical studies focus on mapping potential energy surfaces to understand how these molecules are formed. This involves calculating the energies of reactants, products, intermediates, and the transition states that connect them.

Calculation of Activation Energies and Reaction Barriers

Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. Calculating this barrier is a cornerstone of theoretical reaction kinetics. For the formation of the core benzothiazole ring, a key reaction is the condensation and subsequent cyclization of a substituted 2-aminothiophenol (B119425) derivative.

A joint experimental and computational study on the formation of 2-substituted benzothiazoles from N-acyl 1,2-aminothiophenols has provided significant insights into the reaction barriers. researchgate.net Using Density Functional Theory (DFT) Molecular Dynamics simulations, researchers have demonstrated the profound catalytic role of protic solvents like water. The calculations show that water dramatically lowers the activation barriers by facilitating proton transfer through its hydrogen-bond network via a Grotthuss-type mechanism. researchgate.net

In a non-protic (gas-phase) environment, the reaction barriers are prohibitively high. However, in the presence of bulk water, these barriers are substantially reduced. For the formation of 2-methylbenzothiazole (B86508) from N-acetyl-1,2-aminothiophenol, the energy barrier for the first step (cyclization to an intermediate) is reduced by over 80 kJ/mol, and the barrier for the second step (dehydration to the final product) is lowered by a remarkable 250 kJ/mol when moving from the gas phase to an aqueous environment. researchgate.net

| Reaction Step | Environment | Calculated Activation Barrier (kJ/mol) |

| Step 1: Reactant → Intermediate | Gas Phase (Aprotic) | > 80 |

| Step 1: Reactant → Intermediate | Aqueous (Protic) | Significantly Lowered |

| Step 2: Intermediate → Product | Gas Phase (Aprotic) | > 250 |

| Step 2: Intermediate → Product | Aqueous (Protic) | Significantly Lowered |

This table presents generalized findings on the reduction of activation barriers for the formation of the 2-substituted benzothiazole core in a protic solvent compared to the gas phase, based on DFT calculations. researchgate.net

Furthermore, studies on the tautomerization of related compounds, such as 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, have calculated the transition state energy for the amine-to-imine conversion to be approximately 44.5 kcal/mol. acs.org This high energy barrier indicates that the amine tautomer is significantly more stable, preventing interconversion under normal conditions. acs.org Such calculations are vital for confirming the predominant structure of molecules like this compound.

Prediction of Preferred Reaction Mechanisms

Theoretical calculations are instrumental in predicting the most likely pathway a reaction will follow. For the synthesis of 2-substituted benzothiazoles, several mechanisms have been proposed and investigated computationally.

One common synthetic route involves the reaction of a substituted 2-aminothiophenol with aldehydes or other electrophiles. mdpi.commdpi.com Computational models support a mechanism involving the initial formation of a Schiff base or a thioamide intermediate, followed by an intramolecular oxidative cyclization to form the thiazole ring. nih.gov For example, the reaction of an aniline (B41778) with sulfur and styrene (B11656) is proposed to proceed through a series of adducts and thioamide intermediates before the final oxidative cyclization occurs. nih.gov

Another approach involves the visible-light-induced reaction of 2-aminothiophenols with aldehydes. nih.gov For this transformation, a radical mechanism via diaryldisulfide intermediates has been proposed, offering an alternative pathway that avoids transition metal catalysts. nih.gov Computational studies help to validate the feasibility of these radical pathways by calculating the stability of the proposed radical intermediates.

The influence of substituents on the benzene (B151609) ring also affects reactivity and can be modeled computationally. The electronic properties (electron-donating or electron-withdrawing nature) of groups like the fluoro and methyl substituents in this compound are known to influence the reaction rates and regioselectivity, a phenomenon that can be quantified through theoretical calculations of charge distribution and orbital energies. researchgate.net

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data (e.g., Vibrational Frequencies, Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict spectroscopic properties. These theoretical predictions serve as a powerful tool for interpreting experimental spectra, confirming molecular structures, and assigning specific signals to corresponding atoms or vibrational modes.

For complex heterocyclic molecules, DFT calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts, as well as infrared (IR) and Raman vibrational frequencies. mdpi.commdpi.com The accuracy of these predictions is often very high, especially when computational results are scaled to correct for systematic errors inherent in the theoretical models.

A comprehensive study on 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, a close analogue of the title compound, utilized DFT calculations at the B3LYP/6–311+g(2d,p) level to complement experimental NMR and vibrational spectroscopy data. elsevierpure.comelsevierpure.com The theoretical calculations confirmed that the molecule exists in the amino tautomeric form in the solid state, as the predicted properties for this form showed strong agreement with the experimental X-ray crystallography and spectroscopic data. elsevierpure.comelsevierpure.com

Calculations of NMR chemical shifts for benzothiazole derivatives are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.commdpi.com Studies have shown excellent correlation between the theoretical shifts calculated with this method and the experimental values obtained from solution NMR. mdpi.com For instance, calculated ¹H NMR chemical shifts for a series of benzothiazoles were found to be in good agreement with experimental values, with aromatic protons typically appearing in the predicted range. mdpi.commdpi.com

| Proton Environment | Calculated ¹H Shift (ppm) Range | Experimental ¹H Shift (ppm) Range |

| Aromatic Ring Protons | 7.15 - 7.90 | 7.25 - 7.70 |

| Phenyl Group Protons (CF₃ substituted) | 8.05 - 8.22 | 8.08 - 8.22 |

This table shows the correlation between calculated and experimental ¹H NMR chemical shifts for a series of substituted benzothiazole analogues, demonstrating the predictive power of the GIAO method. mdpi.commdpi.com

Similarly, theoretical vibrational frequencies calculated via DFT show strong agreement with experimental FT-IR and Raman spectra. researchgate.net While raw calculated frequencies are often higher than experimental values due to the harmonic approximation used in the calculations, applying a scaling factor results in a very high degree of correlation. researchgate.net Correlation coefficients between experimental and scaled theoretical vibrational wavenumbers are often found to be 0.999 or higher, allowing for confident assignment of complex vibrational modes. researchgate.netresearchgate.net

Given the presence of a fluorine atom, the prediction of ¹⁹F NMR chemical shifts is also highly relevant. Computational protocols using DFT functionals like ωB97XD have been developed to accurately predict ¹⁹F chemical shifts for fluorinated aromatic compounds, which can be a critical tool for structural confirmation. researchgate.netnsf.gov

Advanced Spectroscopic and Analytical Methodologies for Structural and Purity Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular architecture of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence for the carbon-hydrogen framework, the presence and environment of the fluorine substituent, and the connectivity of atoms within 5-Fluoro-6-methyl-1,3-benzothiazol-2-amine.

The ¹H NMR spectrum is anticipated to provide key information about the proton environments in the molecule. The aromatic region would likely display signals for the two protons on the benzene (B151609) ring. The proton at position 4 (H-4) and the proton at position 7 (H-7) would appear as distinct signals, with their chemical shifts and coupling patterns influenced by the adjacent fluorine and methyl groups. The methyl protons at position 6 would resonate as a singlet in the upfield region, typically around δ 2.0-2.5 ppm. The amine protons (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing insights into the carbon skeleton. The spectrum would show distinct resonances for each of the unique carbon atoms in the benzothiazole (B30560) ring system. The carbon atom attached to the fluorine (C-5) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The methyl carbon will appear at the high-field end of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | ~165-170 |

| 4 | ~7.0-7.5 (d) | ~110-115 |

| 5 | - | ~155-160 (d, ¹JCF ≈ 240-250 Hz) |

| 6 | - | ~120-125 |

| 7 | ~7.0-7.5 (s) | ~115-120 |

| 3a | - | ~130-135 |

| 7a | - | ~145-150 |

| 6-CH₃ | ~2.2-2.4 (s) | ~15-20 |

| 2-NH₂ | ~5.0-7.0 (br s) | - |

Note: Predicted values are based on data from analogous structures and computational models. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will likely appear as a doublet due to coupling with the ortho proton (H-4). This coupling provides definitive evidence for the position of the fluorine atom on the benzothiazole ring.

To unambiguously establish the atomic connectivity, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. A cross-peak between the signals of H-4 and the fluorine atom (observed indirectly through its effect on H-4) would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would allow for the definitive assignment of the protonated aromatic carbons by correlating the ¹H signals of H-4 and H-7 to their corresponding ¹³C signals. The methyl protons would also show a correlation to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. Key HMBC correlations would be expected between the methyl protons and the C-6 and C-5/C-7 carbons, confirming the position of the methyl group. Correlations between the amine protons and C-2 would also be anticipated.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The primary amine (-NH₂) group will be readily identifiable by a pair of medium intensity sharp bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. The C-N stretching vibration of the amine group is also expected in the fingerprint region. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C=N stretching of the thiazole (B1198619) ring is anticipated in the 1600-1650 cm⁻¹ region. The C-F stretching vibration will give rise to a strong absorption band, typically in the 1200-1000 cm⁻¹ range. The C-S stretching vibration is generally weak and appears in the fingerprint region.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine) | Asymmetric Stretch | ~3450 |

| N-H (Amine) | Symmetric Stretch | ~3350 |

| Aromatic C-H | Stretch | ~3100-3000 |

| C=N (Thiazole) | Stretch | ~1630 |

| C=C (Aromatic) | Stretch | ~1600, 1480 |

| C-F | Stretch | ~1250-1150 |

| C-N | Stretch | ~1300 |

Note: Predicted values are based on typical ranges for these functional groups.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of a compound. For this compound (C₈H₇FN₂S), the molecular ion peak (M⁺) in a high-resolution mass spectrum would confirm its molecular formula.

Electron impact (EI) ionization would likely lead to characteristic fragmentation patterns. The fragmentation of benzothiazole derivatives often involves the cleavage of the thiazole ring. Common fragmentation pathways could include the loss of HCN, CH₃, or other small neutral molecules. The presence of the fluorine atom would also influence the fragmentation, potentially leading to fragments containing the C-F bond.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [C₈H₇FN₂S]⁺˙ | 182.03 | Molecular Ion (M⁺) |

| [M - CH₃]⁺ | 167.01 | Loss of a methyl radical |

| [M - HCN]⁺˙ | 155.02 | Loss of hydrogen cyanide |

| [M - S]⁺˙ | 150.06 | Loss of a sulfur atom |

| [C₇H₄FN]⁺˙ | 121.03 | Fragment from ring cleavage |

Note: Predicted m/z values are for the most abundant isotopes. The fragmentation pattern is hypothetical and based on common pathways for similar compounds.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. Obtaining suitable single crystals of this compound would allow for the precise determination of bond lengths, bond angles, and torsional angles.

Table 4: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Key Interactions | N-H···N hydrogen bonding, π-π stacking |

Note: These are predictions based on the crystallographic data of analogous compounds. elsevierpure.comelsevierpure.com Experimental determination is required for confirmation.

Chromatographic Techniques for Purity Assessment and Separation: High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC)

Chromatographic techniques are indispensable for evaluating the purity of this compound and for its separation from reaction byproducts and impurities. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two of the most widely employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and resolving technique for determining the purity of chemical compounds. For benzothiazole derivatives, reversed-phase HPLC is a common approach. This method typically utilizes a non-polar stationary phase, such as a C18 column, and a polar mobile phase. A gradient elution, where the composition of the mobile phase is varied over the course of the analysis, is often employed to achieve optimal separation of the target compound from any impurities. A typical mobile phase might consist of a mixture of water (often with a small percentage of an acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is frequently carried out using a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance, which is determined by its chromophoric benzothiazole core.

Thin Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of chemical reactions and for preliminary purity checks. The technique involves spotting the sample on a plate coated with a stationary phase, commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase. For benzothiazole compounds, a mixture of polar and non-polar solvents is often used to achieve effective separation. For instance, a mobile phase consisting of a 9:1 mixture of chloroform (B151607) and methanol has been used for related structures. After the solvent front has moved up the plate, the separated components are visualized, typically under UV light. The retention factor (Rƒ), a ratio of the distances traveled by the compound and the solvent front, is a key parameter for identification under specific chromatographic conditions.

Below is an interactive table summarizing typical conditions for the chromatographic analysis of this compound, based on established methods for analogous compounds.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin Layer Chromatography (TLC) |

| Stationary Phase | C18 silica gel column | Silica gel coated plate |

| Mobile Phase | Gradient of acetonitrile and water | Chloroform:Methanol (9:1, v/v) |

| Detection | UV-Vis detector | UV illumination (254 nm) |

| Key Parameter | Retention Time (min) | Retention Factor (Rƒ) |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound by determining the mass percentage of its constituent elements. For this compound, with a molecular formula of C₈H₇FN₂S, this analysis provides a quantitative measure of its elemental composition.

The analysis is typically performed using a CHNS analyzer, where the compound is combusted at high temperatures in a stream of oxygen. This process converts carbon to carbon dioxide, hydrogen to water, nitrogen to nitrogen gas or its oxides, and sulfur to sulfur dioxide. These combustion products are then separated and quantified by a detector. The fluorine content is usually determined by other methods, such as ion chromatography or through the use of an ion-selective electrode after appropriate sample decomposition.

The experimentally determined percentages of each element are then compared with the theoretically calculated values based on the compound's molecular formula. A close correlation, typically within a ±0.4% margin, provides strong evidence for the compound's identity and purity.

The following data table presents the theoretical elemental composition of this compound.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 52.16 |

| Hydrogen | H | 3.83 |

| Fluorine | F | 10.31 |

| Nitrogen | N | 15.20 |

| Sulfur | S | 17.40 |

Applications and Synthetic Utility of 5 Fluoro 6 Methyl 1,3 Benzothiazol 2 Amine in Materials and Chemical Sciences

Role as a Versatile Synthetic Building Block and Intermediate

As a substituted 2-aminobenzothiazole (B30445), this compound serves as a highly adaptable starting material, or "building block," for the synthesis of more complex molecules. The primary amino group is a key reactive handle for a wide range of chemical transformations, while the fluorinated and methylated benzothiazole (B30560) core provides a stable and electronically tunable scaffold.

The 2-aminobenzothiazole framework is a cornerstone for the synthesis of a multitude of fused and complex heterocyclic systems. derpharmachemica.combohrium.com The amino group can readily react with various electrophiles, enabling the construction of new rings and the attachment of diverse functional groups. For instance, it can undergo condensation reactions with carbonyl compounds to form Schiff bases, which are themselves versatile intermediates for creating larger structures like azetidinones. derpharmachemica.com

The general reactivity of the 2-aminobenzothiazole moiety allows for its incorporation into a variety of important heterocyclic classes. These reactions often leverage the nucleophilicity of the exocyclic amino group or the ring nitrogen atom.

Table 1: Examples of Heterocyclic Systems Derived from 2-Aminobenzothiazole Scaffolds

| Resulting Heterocycle Class | Type of Reaction | Precursors/Reagents | Reference |

|---|---|---|---|

| Imidazoles | Cyclization | α-Haloketones, Chloroacetyl chloride | bohrium.com |

| Triazines | Condensation/Cyclization | Thiosemicarbazide, Semicarbazide | bohrium.com |

| Azetidinones (β-lactams) | Cycloaddition | Schiff bases, Chloroacetyl chloride | derpharmachemica.com |

| Pyrimidines | Condensation | β-Diketones, β-Ketoesters | mdpi.com |

The presence of the fluorine atom and methyl group on the benzothiazole ring of 5-Fluoro-6-methyl-1,3-benzothiazol-2-amine allows chemists to fine-tune the properties of these resulting complex systems, influencing factors such as solubility, metabolic stability, and electronic characteristics. mdpi.com A series of 5-fluoro-2-(N-substituted)aminobenzothiazoles have been synthesized through the intramolecular cyclization of corresponding thioureas, demonstrating the utility of the fluorinated aniline (B41778) precursors in building the core benzothiazole structure itself. researchgate.net

The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry and the development of fine chemicals, as it can significantly enhance biological activity and improve pharmacokinetic properties. mdpi.comnih.gov this compound is an ideal starting material for creating more elaborate fluorinated compounds, as the fluorine atom is an intrinsic part of the core structure.

This compound serves as a platform for producing a range of fluorinated derivatives with potential applications as pharmaceuticals or agrochemicals. For example, the synthesis of novel benzothiazole Schiff base derivatives has been explored, aiming to mimic the biological activity of fluoroquinolone antibiotics by incorporating both fluorine and other pharmacologically active moieties. mdpi.com The fluorine atom's high electronegativity can alter the acidity of nearby protons and influence the molecule's binding affinity to biological targets. Research has shown that conjugates with mono-, di-, or trifluoromethyl groups often exhibit considerable antiproliferative activities. mdpi.com

Applications in Materials Science

The rigid, aromatic structure of the benzothiazole core, combined with the electronic influence of its substituents, makes it a promising candidate for the development of advanced functional materials.

Benzothiazole derivatives are being investigated for their potential in organic electronics. Their fused aromatic system can facilitate π-π stacking and charge transport, which are essential properties for semiconductor materials used in devices like Organic Field-Effect Transistors (OFETs). The 2,1,3-benzothiadiazole (B189464) isomer, a closely related structure, is a well-known building block for compounds with semiconducting properties. mdpi.com By analogy, derivatives of this compound can be synthesized to create materials where the electron-withdrawing nature of the fluorine atom and the thiazole (B1198619) ring helps to tune the energy levels of the molecular orbitals (HOMO/LUMO) for efficient charge injection and transport. The synthesis of polymer semiconductors often employs fluorinated or cyanated benzothiadiazole units. mdpi.com

Benzothiazole and its derivatives are renowned for their significant role as fluorophores. researchgate.net They form the core of many fluorescent dyes and probes due to their rigid structure, high quantum yield, and substantial Stokes shift. researchgate.net The compound 2-(2'-aminophenyl)benzothiazole, which shares the same core heterocyclic system, is a well-studied fluorescent molecule with applications in sensing and light-emitting processes. mdpi.com

Derivatives of this compound can be designed to act as fluorescent markers. The amine group provides a convenient point for attaching other molecules or functional groups, allowing the benzothiazole core to be used as a reporter tag. The fluorescence properties can be tuned by modifying the substituents on the amine or by extending the π-conjugated system.

Table 2: General Photophysical Characteristics of Benzothiazole-Based Fluorophores

| Property | Typical Characteristics | Significance | Reference |

|---|---|---|---|

| Excitation Wavelength | Typically in the UV to visible range (300-450 nm) | Allows for excitation with common light sources. | researchgate.netmdpi.com |

| Emission Wavelength | Typically in the blue to green region (400-550 nm) | Produces visible light upon excitation. | researchgate.netmdpi.com |

| Quantum Yield | Can be high, depending on substitution and environment | Indicates high efficiency of light emission. | researchgate.net |

The favorable electronic and photophysical properties of benzothiazole derivatives make them attractive for a range of optoelectronic technologies. mdpi.com These applications leverage the ability of the molecules to interact with light and electricity. Derivatives of 2-phenylbenzothiazole (B1203474) are important chromophores used in organic light-emitting diodes (OLEDs), solar cells, and sensors. mdpi.com

By starting with this compound, researchers can synthesize custom molecules for these technologies. For instance, its derivatives could be employed as:

Emitting materials or hosts in OLEDs: The high fluorescence efficiency of the benzothiazole core is crucial for creating bright and efficient displays.

Sensors for ions and biomolecules: The amino group can be functionalized to create a binding site for a specific analyte. Binding can induce a change in the fluorescence signal, allowing for detection. mdpi.com

Components in dye-sensitized solar cells (DSSCs): As part of a larger dye molecule, the benzothiazole unit can act as an efficient light-harvester.

The strategic placement of the fluoro and methyl groups on the benzothiazole ring provides a means to systematically adjust the material's properties for optimal performance in these advanced technological applications. mdpi.com

Potential in Catalysis and Ligand Design

The nitrogen and sulfur atoms within the benzothiazole ring, along with the exocyclic amino group, provide multiple coordination sites, making this compound an attractive candidate for use as a ligand in organometallic chemistry and catalysis.

Utilization as Ligands in Organometallic Chemistry

The 2-aminobenzothiazole scaffold is a well-established ligand in coordination chemistry. The endocyclic nitrogen atom and the exocyclic amino group can act as a bidentate ligand, forming stable chelate rings with various transition metals. The electronic properties of the benzothiazole ring can be tuned by substituents on the benzene (B151609) ring. In the case of this compound, the electron-withdrawing fluorine atom and the electron-donating methyl group are expected to modulate the electron density on the coordinating nitrogen atoms, thereby influencing the stability and reactivity of the resulting metal complexes.

Studies on related 2-aminobenzothiazole derivatives have shown their ability to form complexes with a range of metals, including ruthenium, osmium, copper, and cobalt. These complexes often exhibit interesting geometries and electronic properties, which are crucial for their subsequent application in catalysis and materials science. For instance, organometallic ruthenium(II) and osmium(II) complexes of 2-phenylbenzothiazole derivatives have been synthesized and characterized, demonstrating the versatility of the benzothiazole core in forming stable metal-carbon and metal-nitrogen bonds.

Table 1: Potential Coordination Modes of this compound with Transition Metals

| Metal Center (M) | Potential Coordination Sites | Resulting Complex Type |

| Ru(II), Os(II) | Endocyclic Nitrogen, Exocyclic Amino Nitrogen | Bidentate Chelate |

| Cu(II), Co(II) | Endocyclic Nitrogen, Exocyclic Amino Nitrogen | Bidentate Chelate |

| Pd(II), Pt(II) | Endocyclic Nitrogen, Exocyclic Amino Nitrogen | Bidentate Chelate |

Investigation in Catalytic Reactions (excluding biocatalysis focused on biological outcomes)

Metal complexes derived from 2-aminobenzothiazole ligands have shown promise in various catalytic transformations. The ability of the ligand to stabilize different oxidation states of the metal center and to influence the steric and electronic environment around the metal is key to its catalytic activity. While no specific catalytic studies involving this compound have been reported, the broader family of benzothiazole-based catalysts has been explored.

Studies in Corrosion Inhibition and Surface Chemistry

Organic compounds containing heteroatoms like nitrogen and sulfur are often effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. The 2-aminobenzothiazole structure is well-suited for this application due to the presence of multiple adsorption centers.

Research on 2-amino-6-methylbenzothiazole (B160888) has demonstrated its effectiveness as a corrosion inhibitor for low carbon steel in acidic solutions. The inhibition is attributed to the adsorption of the molecule onto the metal surface, forming a protective film that hinders the corrosion process. The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the heteroatoms and the metal surface atoms).

Adsorption of the inhibitor molecule onto the metal surface.

Formation of a protective barrier that isolates the metal from the corrosive medium.

Blocking of active corrosion sites (both anodic and cathodic).

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, would be necessary to quantify the inhibition efficiency and to elucidate the mechanism of action of this compound as a corrosion inhibitor.

Table 2: Potential Corrosion Inhibition Properties of this compound

| Metal Substrate | Corrosive Medium | Probable Inhibition Mechanism | Expected Inhibition Efficiency |

| Mild Steel | Acidic (e.g., HCl, H₂SO₄) | Mixed-type (anodic and cathodic), Adsorption via N and S atoms | High |

| Copper | Neutral (e.g., NaCl solution) | Formation of a protective complex layer on the surface | Moderate to High |

| Aluminum | Acidic/Alkaline | Adsorption and protective film formation | Moderate |

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Selective Synthetic Methodologies for Fluorinated Methylbenzothiazole-2-amines

The synthesis of specifically substituted benzothiazoles like 5-Fluoro-6-methyl-1,3-benzothiazol-2-amine often requires multi-step procedures that can be inefficient and lack regioselectivity. Future research should prioritize the development of more direct and selective synthetic routes. A promising approach involves the intramolecular cyclization of corresponding thioureas. For instance, a series of 5-fluoro-2-(N-substituted)aminobenzothiazoles has been synthesized through the intramolecular cyclization of thioureas prepared from 4-substituted 3-fluoroanilines and appropriate isothiocyanates. researchgate.net This methodology could be adapted and optimized for the synthesis of this compound.

Furthermore, advancements in catalytic systems, such as the use of functionalized magnetic nanoparticles bearing sulfonic acid, could offer green and efficient methodologies for the synthesis of benzothiazole (B30560) derivatives under ultrasonic irradiation. tandfonline.com Exploring late-stage fluorination techniques could also provide novel pathways to introduce fluorine atoms into pre-functionalized methylbenzothiazole-2-amines with high selectivity. nih.gov The development of one-pot synthesis and other atom-economy procedures, adhering to the principles of green chemistry, will be crucial in making these compounds more accessible for further research and application. nih.gov

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Description | Potential Advantages |

| Thiourea (B124793) Cyclization | Intramolecular cyclization of a precursor thiourea derived from a corresponding substituted aniline (B41778). researchgate.net | Potentially high yields and selectivity, adaptable to various substituents. |

| Catalytic One-Pot Synthesis | Utilization of novel catalysts, such as functionalized magnetic nanoparticles, to facilitate a one-pot reaction. tandfonline.com | Environmentally friendly, potentially high efficiency and shorter reaction times. |

| Late-Stage Fluorination | Introduction of the fluorine atom at a later stage of the synthesis onto a pre-existing methylbenzothiazole-2-amine scaffold. nih.gov | Allows for the synthesis of a variety of fluorinated analogs from a common intermediate. |

Advanced Computational Modeling for Predictive Reactivity and Property Design

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict the structural, electronic, and reactive properties of molecules like this compound. DFT calculations can be employed to investigate the molecular structure, vibrational frequencies, and electronic properties of this compound and its derivatives. proteobiojournal.com Such studies can provide insights into the molecule's stability, reactivity, and potential for intermolecular interactions. For example, a computational study on 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine has been conducted to determine its spectroscopic features and molecular structure. elsevierpure.com

Future computational work should focus on developing predictive models for the reactivity of this compound in various chemical transformations. This could involve calculating reaction pathways and transition states for derivatization reactions, thus guiding experimental efforts. Furthermore, computational screening of virtual libraries of derivatives could accelerate the discovery of compounds with desired properties for specific applications, such as enhanced binding affinity to a biological target or specific photophysical characteristics for sensor applications. bohrium.commdpi.com

Exploration of New Derivatization Strategies for Diverse Chemical Applications

The 2-amino group of this compound is a key functional handle for a wide range of derivatization reactions, allowing for the synthesis of a diverse library of compounds with potentially novel applications. The facile functionalization of the C2-NH2 group and the benzene (B151609) ring within the benzothiazole core makes these compounds highly reactive for organic synthesis. nih.gov

Future research should explore a variety of derivatization strategies, including:

Acylation and Sulfonylation: Reaction with various acyl chlorides, sulfonyl chlorides, and anhydrides to introduce a range of functional groups. researchgate.net

Schiff Base Formation: Condensation with a wide array of aldehydes and ketones to form Schiff bases, which can be further modified or used as ligands for metal complexes. derpharmachemica.comderpharmachemica.com

N-Alkylation: Regioselective alkylation of the exocyclic or endocyclic nitrogen atoms to introduce different alkyl or aryl groups. rsc.org

Formation of Fused Heterocyclic Systems: Utilizing the amino group and the adjacent endocyclic nitrogen to construct fused heterocyclic systems with potentially enhanced biological activities. nih.gov

These derivatization strategies can lead to the creation of novel compounds with tailored properties for applications in medicinal chemistry, materials science, and catalysis. A notable rearrangement of α-amino acid amide derivatives of 2-aminobenzothiazoles has been observed, leading to the formation of a 5,5-spiro ring system, which highlights the potential for unexpected and novel chemical transformations. nih.gov

Expanding Applications in Emerging Non-Traditional Chemical Fields (e.g., sensors, agrochemicals)

While benzothiazole derivatives are well-known for their applications in medicinal chemistry, their potential in other fields remains largely unexplored. pcbiochemres.com Future research should focus on the application of this compound and its derivatives in emerging areas such as chemical sensors and agrochemicals.

Sensors: The benzothiazole core is a known fluorophore, and its derivatives have been investigated as fluorescent chemosensors for the detection of various analytes, including metal ions and anions. ias.ac.innih.govmdpi.comnih.gov The introduction of fluorine and methyl groups can modulate the photophysical properties of the benzothiazole scaffold, potentially leading to sensors with enhanced sensitivity and selectivity. Future work could involve designing and synthesizing derivatives of this compound that can act as "turn-on" or "turn-off" fluorescent probes for specific analytes of environmental or biological importance.

Agrochemicals: Benzothiazole and its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, and herbicidal properties, making them promising candidates for the development of new agrochemicals. mdpi.comnih.govresearchgate.netresearchgate.net The presence of a fluorine atom in a molecule can often enhance its biological activity and metabolic stability. nih.govnih.gov Therefore, derivatives of this compound should be systematically screened for their potential as novel pesticides, herbicides, or plant growth regulators.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. These technologies can be applied to various aspects of the research and development of this compound and its derivatives.

Reaction Prediction: ML algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions, including the synthesis and derivatization of complex molecules like fluorinated benzothiazoles. This can help chemists to design more efficient synthetic routes and avoid unproductive experiments.

Compound Design: AI and ML can be used to design novel compounds with desired properties. For example, generative models can be used to create virtual libraries of this compound derivatives, which can then be screened computationally for their potential as drugs, sensors, or agrochemicals. ML models can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, which is a critical aspect of drug discovery. biointerfaceresearch.comorientjchem.org The integration of ML with SHAP (SHapley Additive exPlanations) analysis can provide insights into the structure-property relationships of benzothiadiazole derivatives, aiding in their rational design. acs.org

By embracing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to advancements in synthetic chemistry, materials science, and beyond.

Q & A

Q. Basic Characterization :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl at C6, fluorine at C5) and amine proton resonance.

- X-ray Crystallography : Resolves bond lengths/angles (e.g., planar benzothiazole ring with dihedral angles <5° between fused rings) .

- Elemental Analysis : Validates C, H, N, S, and F content within ±0.4% deviation .

Q. Advanced Techniques :

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 211.04 for C₈H₇FN₂S).

- FT-IR Spectroscopy : Identifies N-H stretching (~3400 cm⁻¹) and C-F vibrations (~1250 cm⁻¹) .

What biological activities have been reported for benzothiazole derivatives, and how can structure-activity relationships (SAR) guide further research?

Basic Activity Profiling :

Benzothiazoles exhibit antimicrobial, antitumor, and anti-inflammatory properties. For example:

Q. Advanced SAR Strategies :

- Substituent Effects : Electron-withdrawing groups (e.g., -F) at C5 increase electrophilicity, enhancing DNA intercalation in antitumor studies .

- Hybrid Scaffolds : Coupling with imidazo[2,1-b]thiazole rings (via microwave-assisted synthesis) improves bioactivity .

How can researchers resolve contradictions in reported synthetic yields or biological data for benzothiazole derivatives?

Q. Methodological Considerations :

- Replication : Standardize reagents (e.g., anhydrous KSCN vs. hydrated forms) and reaction scales .

- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., brominated byproducts) that may skew yield calculations .

- Biological Assays : Validate activity via multiple models (e.g., murine inflammation assays vs. COX-2 enzymatic tests) to confirm specificity .

What computational approaches are used to predict the interaction of this compound with biological targets?

Q. Advanced Docking Studies :

- Molecular Dynamics (MD) : Simulates binding stability to enzymes (e.g., HIV-1 protease or topoisomerase II) using software like AutoDock Vina .

- Quantum Mechanics (QM) : Calculates Fukui indices to predict reactive sites for electrophilic attacks .

- Pharmacophore Modeling : Identifies critical features (e.g., amine group for H-bonding) using Schrödinger Suite .

How can reaction byproducts be minimized during benzothiazole synthesis?

Q. Advanced Process Control :

- Slow Bromine Addition : Dropwise addition over 1–2 hours prevents local excess bromination .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 45 minutes vs. 16 hours) and byproduct formation via uniform heating .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

What are the challenges in scaling up benzothiazole synthesis for preclinical studies?

Q. Advanced Scale-Up Strategies :

- Continuous Flow Reactors : Enhance reproducibility and safety for bromine handling .

- Green Chemistry : Replace glacial acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) .

- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.